Kazusamycin B
説明
Kazusamycin B (C₃₂H₄₆O₇, MW 542) is a macrocyclic lactone-type antitumor antibiotic isolated from Streptomyces sp. No. 81-484 . Its structure features an unsaturated branched-chain fatty acid with a terminal δ-lactone ring and conjugated double bonds, critical for its bioactivity . This compound exhibits potent cytotoxicity against leukemia cell lines, including L1210 (IC₅₀: 0.0018 µg/mL) and P388 (IC₁₀₀: 0.0016 µg/mL) in vitro . In vivo studies demonstrate a broad antitumor spectrum, though efficacy and toxicity depend on tumor type and administration regimen. For example, intermittent dosing reduces cumulative toxicity while maintaining therapeutic effects .
特性
IUPAC Name |
(2E,10E,12E,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15-,23-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHBJFDAPXZJM-BBHORLQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C=CC(=O)OC1/C=C/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107140-30-7 | |
| Record name | PD 124895 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107140307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
準備方法
合成経路と反応条件: カズサミシンBの全合成は、逆合成分解によって主要なセグメントに分割し、それらを中型の合成ユニットから調製することによって行われます 。 セグメントAは、キラル亜鉛ホモエノレートとアルケニルハライドとのパラジウム(0)を介したカップリング反応を用いて合成されます 。 セグメントBは、ラセミ体の混合物の酵素的キネティック分解に続いてシリル化によって調製されます 。 合成における重要なステップは、セグメントAとセグメントBとの立体選択的アルドール反応であり、これは4つの連続したキラル中心を構築します .
工業的生産方法: カズサミシンBは、カズサミシンB産生株のストレプトマイセス属を栄養培地で培養することによって工業的に生産されます 。 その後、この化合物は培養産物から分離されます .
化学反応の分析
科学的研究の応用
Antimicrobial Activity
1. Antifungal Properties:
Kazusamycin B demonstrates significant antifungal activity against Schizosaccharomyces pombe and Rhizopus javanicus, with minimum inhibitory concentrations (MICs) of 0.05 µg/ml and 2.13 µg/ml, respectively. However, it shows limited activity against Gram-positive and Gram-negative bacteria, indicating its specificity towards certain fungal strains .
2. Mechanism of Action:
The mechanism by which this compound exerts its antifungal effects involves the inhibition of nuclear export processes, particularly affecting the translocation of the HIV-1 regulatory protein Rev at nanomolar concentrations (IC50 = 6.3 nM). This inhibition is crucial for viral replication, making it a potential candidate for further research in antiviral therapies .
Anticancer Applications
This compound has shown promising results as an antitumor agent:
1. Cytotoxicity:
In vitro studies indicate that this compound possesses potent cytotoxic effects against various cancer cell lines, including L1210 leukemia cells (IC50 = 1.8 ng/ml) and P388 leukemia cells (IC100 = 0.0016 µg/ml). These findings suggest its potential utility in cancer treatment protocols .
2. Cell Cycle Arrest:
this compound induces cell cycle arrest at the G1 phase in L1210 cells, leading to abnormal nuclear condensation. This effect is critical for halting the proliferation of cancerous cells, thereby inhibiting tumor growth .
3. Efficacy Against Tumors:
The compound has demonstrated effectiveness against experimental tumors such as murine tumors S180, EL-4, and B16, showcasing its broad-spectrum antitumor activity . Additionally, it has been noted for its activity against doxorubicin-resistant P388 cells, suggesting a potential role in overcoming drug resistance in cancer therapy .
Table 1: Summary of this compound's Biological Activities
作用機序
類似の化合物との比較
カズサミシンBは、レプトマイシンAやレプトマイシンBなどのレプトマイシンファミリーの他のメンバーと似ています。 これらの化合物は、核輸出を阻害する能力など、類似の物理化学的および生物学的特性を共有しています。 カズサミシンBは、レプトマイシンBに比べて追加の酸素原子を含むという独特の分子構造が特徴です。 この構造上の違いは、その独特の生物学的活性と効力に寄与しています.
類似の化合物のリスト:- レプトマイシンA
- レプトマイシンB
- グリドバクチンA
- グリドバクチンB
- グリドバクチンC
カズサミシンBは、その強力な抗腫瘍活性と独特の作用機序により、科学研究や潜在的な治療用途にとって貴重な化合物となっています。
類似化合物との比較
Comparison with Structurally Similar Compounds
Kazusamycin A
- Structural Similarities and Differences : Kazusamycin A shares the core macrocyclic lactone structure with Kazusamycin B but differs in substituents (e.g., hydroxyl and methyl groups) . Both compounds exhibit near-identical cytotoxicity against murine leukemia cells (P388 and L1210) .

- Mechanistic Overlap: Both inhibit DNA gyrase by targeting the ATP-binding site, akin to quinolones, but with distinct molecular interactions .
- Synthetic Accessibility : Kazusamycin A’s total synthesis (achieved in 2004) highlights the challenge of constructing contiguous chiral centers, a hurdle yet to be overcome for this compound .
Leptomycin B
- Structural Contrast : Leptomycin B contains a β-lactone ring and a polyketide chain, differing from this compound’s δ-lactone .
- Mechanistic Divergence: Leptomycin B inhibits CRM1/Exportin 1, blocking nuclear export of tumor suppressors like p53 . In contrast, this compound disrupts K-ras nanoclustering and targets cancer stem cells (CSCs), reducing CD44+/CD24− populations in breast cancer models (2.0 µM) .
- Toxicity Profile : Leptomycin B’s systemic toxicity limits clinical use, whereas this compound’s dose-dependent intestinal toxicity (mucosal necrosis) may allow safer regimens .
Anguinomycin C
- Structural Class: Anguinomycin C belongs to the angucycline family, featuring a linear polyketide chain with a terminal lactone .
- Activity: While both compounds inhibit tumor growth, Anguinomycin C’s mechanism involves RNA polymerase II inhibition, unlike this compound’s DNA gyrase targeting .
Cancer Stem Cell (CSC) Inhibition
This compound significantly reduces mammosphere formation efficiency in breast cancer cell lines (MDA-MB-231, Hs578T) at 2.0 µM, outperforming salinomycin and leptomycin B in CSC suppression . This suggests a unique role in targeting therapy-resistant CSCs.
Antitumor Spectrum
Toxicity and Pharmacokinetics
- This compound : Maximum tolerated dose (MTD) varies by tumor type; subcutaneous tumors in mice tolerate higher doses than ascitic leukemia models . Reabsorption via enterohepatic circulation may contribute to gastrointestinal toxicity .
- Kazusamycin A : Rapid distribution to organs and inactivation by serum albumin binding reduce bioavailability .
生物活性
Kazusamycin B is a novel antibiotic derived from the fermentation broth of Streptomyces sp. No. 81-484. This compound has garnered attention due to its significant biological activity, particularly its antitumor and antibacterial properties. The molecular weight of this compound is approximately 542 Da, and it exhibits a broad spectrum of biological effects, impacting various cellular processes.
Antitumor Activity
This compound has demonstrated potent antitumor activity in various studies. It has been shown to be effective against several cancer cell lines, including:
- L1210 : A murine leukemia cell line.
- Human colon adenocarcinoma : Demonstrating efficacy in inhibiting tumor growth.
- P388 lymphocytic leukemia : Displaying notable in vivo activity.
In vitro studies indicate that this compound inhibits cell growth and induces apoptosis in cancer cells, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Cell Cycle Arrest : Studies have shown that this compound disrupts the normal cell cycle, leading to structural changes in the nuclei of treated cells .
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for its antitumor activity.
- Antibacterial Properties : this compound exhibits antibacterial effects against various pathogens, contributing to its classification as an antibiotic .
Case Studies
Several case studies highlight the effectiveness of this compound:
- In Vitro Efficacy Against Tumor Cells :
- In Vivo Studies :
Data Table: Biological Activity Summary
Q & A
Q. What are the primary biochemical targets of Kazusamycin B, and how can researchers experimentally validate its mechanism of action?
this compound's mechanism may involve targeting bacterial enzymes like DNA gyrase or RNA polymerase, based on structural similarities to Kazusamycin A (a related nucleoside antibiotic) . To validate this:
- Use in vitro enzyme inhibition assays (e.g., ATPase activity assays for gyrase inhibition).
- Perform structural analysis (e.g., X-ray crystallography) to confirm binding interactions.
- Compare results with known inhibitors (e.g., quinolones) to identify unique molecular interactions.
Q. What standard assays are recommended for assessing this compound’s antibacterial activity?
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative strains (CLSI guidelines).
- Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.
- Synergy studies with other antibiotics (e.g., checkerboard assays) to identify combinatorial effects .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Document synthetic protocols rigorously, including solvent purity, reaction conditions (temperature, pH), and purification methods (HPLC, NMR for structural confirmation).
- Provide raw spectral data (e.g., H NMR, HRMS) in supplementary materials .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across bacterial strains be systematically resolved?
- Data Triangulation : Cross-validate results using multiple methods (e.g., MIC assays, transcriptomic profiling, and in vivo models).
- Strain-Specific Analysis : Investigate genetic variations (e.g., efflux pump expression, target mutations) in resistant strains via whole-genome sequencing.
- Meta-Analysis : Compare findings with published studies on structurally similar antibiotics to identify confounding variables (e.g., assay conditions) .
Q. What experimental strategies can address this compound’s potential toxicity in eukaryotic cells?
- Selective Toxicity Assays : Compare IC values in bacterial vs. mammalian cell lines (e.g., HEK293).
- Mechanistic Studies : Use CRISPR screens to identify eukaryotic pathways affected by this compound.
- Structural Optimization : Modify functional groups to reduce off-target binding (guided by molecular docking simulations) .
Q. How should researchers design studies to explore this compound’s role in overcoming multidrug-resistant (MDR) infections?
- Target Prioritization : Focus on MDR pathogens with documented resistance to existing antibiotics (e.g., MRSA, carbapenem-resistant Enterobacteriaceae).
- Resistance Induction Experiments : Serial passage assays to evaluate propensity for resistance development.
- In Vivo Models : Use murine infection models to assess efficacy and pharmacokinetics (e.g., plasma half-life, tissue penetration) .
Methodological Guidance
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
- PICO Framework : Define Population (bacterial strain), Intervention (this compound dose), Comparison (existing antibiotics), Outcome (MIC reduction).
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
Q. How can researchers critically appraise conflicting data in this compound studies?
- Source Evaluation : Prioritize peer-reviewed studies with transparent methodologies (e.g., detailed supplemental data).
- Bias Assessment : Check for conflicts of interest (e.g., industry funding) or methodological flaws (e.g., small sample sizes).
- Replication : Attempt to reproduce key experiments under controlled conditions .
Q. What are best practices for presenting this compound data in manuscripts?
- Data Visualization : Use heatmaps for MIC distributions or dose-response curves for toxicity.
- Transparency : Include negative results (e.g., lack of synergy with certain antibiotics) to avoid publication bias.
- Reproducibility : Share raw data and analysis scripts via repositories like Zenodo or Figshare .
Tables for Key Data Interpretation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

